molecular formula C19H18N2O4S B2599807 (Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 897617-12-8

(Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2599807
CAS No.: 897617-12-8
M. Wt: 370.42
InChI Key: DNXKEVONXPOWEH-VXPUYCOJSA-N
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Description

(Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a benzo[d]thiazole derivative characterized by:

  • Position 6 substituent: A methyl group.
  • Position 2 substituent: A phenoxyacetyl imino group.
  • Side chain: A methyl acetate moiety in the Z-configuration.

This compound is synthesized via condensation reactions involving brominated reagents and pH adjustments, as seen in analogous procedures for heterocyclic systems .

Properties

IUPAC Name

methyl 2-[6-methyl-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-13-8-9-15-16(10-13)26-19(21(15)11-18(23)24-2)20-17(22)12-25-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXKEVONXPOWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=CC=C3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: This step involves the cyclization of an appropriate precursor, such as 2-aminothiophenol, with a carboxylic acid derivative to form the benzo[d]thiazole ring system.

    Introduction of the Phenoxyacetyl Group: The phenoxyacetyl group can be introduced via an acylation reaction using phenoxyacetyl chloride and a suitable base, such as triethylamine, to form the corresponding acylated intermediate.

    Formation of the Imino Group: The imino group is typically introduced through a condensation reaction between the acylated intermediate and an amine, such as methylamine, under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the desired (Z)-methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenoxyacetyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the imino group, converting it to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with amine groups replacing imino groups.

    Substitution: Substituted benzo[d]thiazole derivatives with various functional groups attached to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and pharmacological studies.

Medicine

In medicine, derivatives of benzo[d]thiazole compounds are investigated for their therapeutic potential. This compound could serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It could also be employed in the synthesis of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The phenoxyacetyl and imino groups can form hydrogen bonds or hydrophobic interactions with the target, while the benzo[d]thiazole core provides structural rigidity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • The phenoxybenzoyl imino group introduces steric bulk and lipophilicity, which could reduce solubility relative to the phenoxyacetyl group.
  • Core Structure :
    • The imidazo[2,1-b]thiazole derivatives feature a fused ring system, which may confer greater rigidity and thermal stability compared to benzo[d]thiazoles.

Physicochemical and Functional Implications

Electronic and Steric Effects
  • Methyl vs. Methoxy : The methoxy group’s stronger electron-donating nature could stabilize the thiazole ring via resonance, affecting interactions with biological targets.
  • Phenoxyacetyl vs. Phenoxybenzoyl: The acetyl group’s smaller size may improve solubility in polar solvents, whereas the benzoyl group could enhance binding to hydrophobic pockets .
Potential Bioactivity

While direct bioactivity data for the target compound are unavailable, analogs suggest:

  • Benzo[d]thiazoles often exhibit kinase inhibitory or antimicrobial properties .
  • The imino group may facilitate hydrogen bonding, critical for target engagement.

Research Findings and Gaps

  • Synthesis: The target compound’s synthesis likely mirrors methods for imidazo[2,1-b]thiazoles , but with modified reagents to accommodate the phenoxyacetyl group.
  • Data Limitations: No melting points, solubility, or bioactivity data are available for the target compound, necessitating further experimental validation.

Biological Activity

(Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzo[d]thiazole core, which is significant due to its established pharmacological properties. The presence of various functional groups, including a phenoxyacetyl group and a methyl acetate moiety, enhances its chemical reactivity and biological activity.

Key Structural Features:

  • Benzo[d]thiazole Core : Known for antimicrobial and anti-inflammatory effects.
  • Phenoxyacetyl Group : Contributes to the compound's interaction with biological targets.
  • Methyl Acetate Moiety : Enhances solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the benzo[d]thiazole ring.
  • Introduction of the phenoxyacetyl group via acylation.
  • Methylation to produce the final acetate derivative.

These synthetic pathways allow for variations, potentially leading to a library of related compounds for biological testing.

Antimicrobial Activity

Compounds containing the benzo[d]thiazole moiety have been documented to exhibit significant antimicrobial properties. Studies suggest that derivatives like this compound may inhibit bacterial growth through disruption of cellular processes.

Anti-inflammatory Effects

Research indicates that compounds with similar structures can modulate inflammatory pathways. The phenoxy group in this compound may play a role in reducing inflammation by interfering with pro-inflammatory cytokine production.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity. The benzo[d]thiazole core has been associated with cytotoxic effects on various cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Research Findings and Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into their mechanisms of action:

  • Anticancer Activity : In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including Hep3B liver cancer cells. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range, indicating potent anticancer effects .
    Compound NameIC50 (µM)Cancer Cell Line
    Compound A5Hep3B
    Compound B10MCF7
    (Z)-methyl 2-(6-methyl...)TBDTBD
  • Antioxidant Activity : The antioxidant potential of similar compounds has been assessed using DPPH assays, revealing that certain derivatives can scavenge free radicals effectively, thereby suggesting a protective role against oxidative stress .

Q & A

Q. How do substituents on the phenoxyacetyl group influence the compound’s solubility and bioavailability?

  • Methodological Answer :
  • LogP Measurements : Determine partition coefficients using shake-flask methods.
  • Caco-2 Permeability Assays : Evaluate intestinal absorption in vitro. Electron-withdrawing groups (e.g., -NO2) reduce solubility but enhance membrane penetration .

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